Introduction: The Strategic Value of a Privileged Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 3-(1H-Pyrazol-3-yl)aniline: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 3-(1H-pyrazol-3-yl)aniline scaffold is a quintessential example of such a structure. It elegantly combines two critical pharmacophores: the pyrazole ring, a versatile five-membered heterocycle known for its hydrogen bonding capabilities and metabolic stability, and the aniline moiety, a primary aromatic amine that serves as a crucial synthetic handle and a key interaction point for many protein targets.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of 3-(1H-pyrazol-3-yl)aniline. We will move beyond a simple recitation of facts to explain the causality behind its properties and the strategic choices made in its synthesis and application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this potent building block in their discovery programs.
Section 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These characteristics dictate its behavior in both chemical reactions and biological systems.
Core Chemical Identity
3-(1H-Pyrazol-3-yl)aniline exists in a state of tautomeric equilibrium, where the proton on the pyrazole nitrogen can reside on either nitrogen atom. The 3-substituted and 5-substituted isomers are the same molecule due to this tautomerism, though it is commonly named as 3-(1H-pyrazol-3-yl)aniline or 3-(1H-pyrazol-5-yl)aniline.[1] For the purpose of this guide, we will use the former.
| Property | Value | Source |
| IUPAC Name | 3-(1H-Pyrazol-3-yl)aniline | [1] |
| Synonyms | 3-(1H-Pyrazol-5-yl)aniline, 3-(3-Pyrazolyl)aniline | [1] |
| CAS Number | 89260-46-8 | [1] |
| Molecular Formula | C₉H₉N₃ | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NN2 | [1] |
Physical Properties
The physical properties of a compound influence its handling, formulation, and pharmacokinetic profile.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a crystalline solid at room temperature. | Based on related pyrazole and aniline derivatives. |
| Melting Point | Not explicitly reported in readily available literature. | Requires experimental determination. |
| Solubility | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water and nonpolar solvents. | The presence of both aromatic rings and hydrogen-bonding groups (amine, pyrazole N-H) supports this profile. |
| XLogP3 (Computed) | 1.2 | [1] |
Spectroscopic Profile: The Molecular "Fingerprint"
Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized compound. The expected spectral features for 3-(1H-pyrazol-3-yl)aniline are as follows:
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¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation.
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Aromatic Region (δ 6.5-8.0 ppm): Expect complex multiplets corresponding to the four protons on the aniline ring and the two C-H protons on the pyrazole ring. The substitution pattern on the aniline ring will lead to distinct splitting patterns.
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Amine Protons (-NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, which will disappear upon D₂O exchange. This is a classic confirmatory test for labile protons.
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Pyrazole N-H Proton: A very broad singlet, often further downfield (δ 10-13 ppm), which will also disappear upon D₂O exchange. Its broadness is due to quadrupole broadening and exchange.
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¹³C NMR Spectroscopy: This technique confirms the carbon framework. Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, with shifts reflecting their electronic environment (e.g., aromatic C-H vs. C-N).
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FT-IR Spectroscopy: Infrared spectroscopy provides definitive evidence of key functional groups.
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N-H Stretching: Two sharp-to-medium peaks around 3300-3500 cm⁻¹ are characteristic of the primary amine (-NH₂) symmetric and asymmetric stretches.[2] A broader absorption in the same region corresponds to the pyrazole N-H stretch.
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C=C and C=N Stretching: Multiple sharp peaks in the 1450-1650 cm⁻¹ region are indicative of the aromatic rings and the pyrazole C=N bond.
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Aromatic C-H Bending: Strong absorptions below 900 cm⁻¹ confirm the substitution pattern on the benzene ring.
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Mass Spectrometry: This confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 159 or 160, respectively.
Section 2: Synthesis and Purification
The synthesis of 3-(1H-pyrazol-3-yl)aniline can be approached from several angles. The choice of route depends on starting material availability, scalability, and desired purity.
Retrosynthetic Analysis & Strategic Considerations
A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The choice between them is a strategic one, balancing the complexity of the pyrazole synthesis against the challenges of a late-stage functional group transformation.
Caption: Retrosynthetic analysis of 3-(1H-pyrazol-3-yl)aniline.
Strategy A (Late-Stage Reduction) is often preferred. It involves synthesizing the more stable 3-(3-nitrophenyl)-1H-pyrazole first and then reducing the nitro group in the final step. This avoids exposing the reactive aniline group to the conditions of pyrazole synthesis. A similar protocol has been successfully used for the para-isomer.[3]
Recommended Synthetic Protocol (via Strategy A)
This protocol is a self-validating system. Successful formation of the intermediate in Step 1, confirmed by spectroscopy, is a prerequisite for proceeding to Step 2.
Step 1: Synthesis of 3-(3-Nitrophenyl)-1H-pyrazole
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Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3'-nitroacetophenone (1.0 eq) and ethanol (5-10 mL per gram of acetophenone).
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Reaction Initiation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
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Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC, observing the consumption of the starting acetophenone.
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Intermediate Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude enaminone is typically used directly in the next step without further purification.
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Cyclization: Dissolve the crude intermediate in glacial acetic acid (5-10 mL per gram of original acetophenone). Add hydrazine hydrate (1.1 eq) dropwise while keeping the temperature below 30°C with an ice bath.
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Final Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours.
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Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and dried.
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Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction to 3-(1H-Pyrazol-3-yl)aniline
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Reagents & Setup: In a flask suitable for hydrogenation, suspend 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in methanol or ethanol (15-20 mL per gram).
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Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10% w/w) to the suspension.
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Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at 50 psi on a Parr shaker).
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Reaction: Stir the mixture vigorously at room temperature for 6-12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC.
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Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C is flammable when dry and should be handled while wet.
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Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
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Purification: The final product, 3-(1H-pyrazol-3-yl)aniline, can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to achieve high purity.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-(1H-pyrazol-3-yl)aniline.
Section 3: Chemical Reactivity and Applications in Medicinal Chemistry
The synthetic utility of 3-(1H-pyrazol-3-yl)aniline stems from its dual reactivity. The aniline nitrogen is a potent nucleophile, while the pyrazole ring offers sites for N-alkylation and serves as a robust hydrogen bond donor/acceptor.
Key Transformations and Derivative Synthesis
This molecule is a gateway to vast chemical libraries. The primary reaction vectors are modifications at the aniline amine and the pyrazole nitrogen. These transformations are foundational in fragment-based drug design and lead optimization.
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Reactions at the Aniline Moiety: The -NH₂ group is a versatile handle for forming amides, ureas, sulfonamides, and for participating in condensation reactions to build more complex heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[4]
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Reactions at the Pyrazole Moiety: The pyrazole N-H is acidic and can be deprotonated and subsequently alkylated or arylated. This modification is critical for tuning solubility, modulating metabolic stability, and exploring interactions within a protein's binding pocket. Regioselectivity (alkylation at N1 vs. N2) can be an issue, often yielding a mixture of isomers that may require chromatographic separation.
Logical Flow of Derivative Synthesis
Caption: Common synthetic pathways originating from the core scaffold.
Role in Drug Discovery
The pyrazole-aniline motif is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors. The pyrazole N-H and one of the ring nitrogens often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site, a critical anchoring point for many inhibitors. The aniline portion typically points out towards the solvent-exposed region, providing a vector for adding substituents that can enhance potency and selectivity.[5][6] Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7]
Section 4: Safety and Handling
Scientific integrity demands a commitment to safety. Proper handling of this compound is essential to mitigate risks.
Hazard Identification
Based on aggregated GHS data, 3-(1H-pyrazol-3-yl)aniline and its close isomers are classified with the following hazards:[1][8][9]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Handling and Storage Protocols
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
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Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Wash hands thoroughly after handling.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[11]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
3-(1H-Pyrazol-3-yl)aniline is far more than a simple chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its combination of a robust, interactive pyrazole core and a synthetically versatile aniline handle provides an ideal platform for generating diverse chemical libraries. A comprehensive understanding of its physicochemical properties, a reliable synthetic strategy, and a firm grasp of its reactivity and safety profile are essential for any researcher aiming to unlock its full potential in drug discovery and development.
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